2-Anilinoindol-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6411-55-8 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-anilinoindol-3-one |
InChI |
InChI=1S/C14H10N2O/c17-13-11-8-4-5-9-12(11)16-14(13)15-10-6-2-1-3-7-10/h1-9H,(H,15,16,17) |
InChI Key |
VIKJXYCUPWWIJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Anilinoindol 3 One and Its Derivatives
Classical and Contemporary Synthetic Routes to the 2-Anilinoindol-3-one Core
Cyclization Strategies Involving Indole-3-carboxylates and Anilines
A common and effective strategy for the synthesis of the this compound scaffold involves the cyclization of indole-3-carboxylates with anilines. This approach is foundational and has been adapted in various synthetic contexts.
One documented method involves the reaction of indole-3-carboxylate (B1236618) with an aniline (B41778) derivative, often facilitated by a coupling reagent. For instance, the reaction of indole-3-carboxylate 1a with 4-chloroaniline (B138754) (2) using N-chlorosuccinimide (NCS) as a coupling reagent successfully forms the 2-anilinoindole-3-carboxylate 3a . jst.go.jp Subsequent treatment of this intermediate with a base like sodium hydride (NaH) followed by an alkylating agent such as methyl iodide (MeI) leads to the N-methylated indole-3-carboxylate 4a . jst.go.jp This methylation occurs exclusively at the indole (B1671886) nitrogen due to its lower pKa. jst.go.jp
A tandem aerobic oxidation protocol offers another route to indole-3-carboxylates, starting from readily available anilines and benzylamines. acs.org These starting materials are cross-coupled under o-naphthoquinone-catalyzed aerobic oxidation to form 2-arylmethyleneaminophenylacetates. These intermediates then undergo a Cu(II)-catalyzed intramolecular Mannich reaction. The resulting indoline (B122111) derivatives are subsequently oxidized aerobically to yield the desired indole-3-carboxylates. acs.org
Furthermore, a facile synthesis of 3-carboxylated indoles can be achieved through a tandem process that involves the cyclization of 2-ethynylanilines followed by carbon dioxide fixation at the 3-position of the indole ring. nih.gov This reaction proceeds efficiently at 65 °C under 10 atm of CO2 with an inorganic base like potassium carbonate (K2CO3), without the need for transition metal catalysts. nih.gov
| Reactants | Reagents/Conditions | Product | Reference |
| Indole-3-carboxylate 1a , 4-chloroaniline (2) | N-chlorosuccinimide (NCS) | 2-Anilinoindole-3-carboxylate 3a | jst.go.jp |
| Anilines, Benzylamines | o-Naphthoquinone, Cu(II), Aerobic oxidation | Indole-3-carboxylates | acs.org |
| 2-Ethynylanilines | CO2, K2CO3 | 3-Carboxylated indoles | nih.gov |
Intramolecular Acylation Approaches for Indoloquinolone Systems
Intramolecular acylation is a key step in the construction of the indolo[2,3-b]quinolone and indolo[3,2-c]quinolinone ring systems, which are closely related to 2-anilinoindol-3-ones.
In one synthetic sequence, the N-methylated indole-3-carboxylate 4a , derived from the cyclization of indole-3-carboxylate and aniline, is subjected to thermal cyclization. Heating 4a in refluxing diphenyl ether induces an intramolecular acylation to form the corresponding indoloquinolinone 5a in good yield. jst.go.jp This quinolone can then be converted to other derivatives, such as 11-chloro-6-methyl-6H-indolo[2,3-b]quinoline, through dehydroxylative chlorination with phosphorus oxychloride (POCl3). jst.go.jp
Another approach involves a copper(I)-catalyzed intramolecular tandem acylation/O-arylation. acs.org This method has been developed for the synthesis of benzofuro[3,2-c]quinolin-6(5H)-ones and their structural analogues, indolo[3,2-c]quinolinones. The reaction of 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamide under these conditions proceeds via intramolecular addition of the acetamide (B32628) enolate to the nitrile, forming a 4-aminoquinolinone intermediate, which then undergoes copper(I)-catalyzed N-arylation. acs.org A milder version of this reaction for the synthesis of benzofuro[3,2-c]quinolin-6(5H)-one utilizes methyl 2-[2-(2-bromophenyl)acetamido]benzoate as the starting material, which undergoes tandem acylation and O-arylation. acs.org
Lewis acid-promoted tandem intramolecular Friedel-Crafts acylation/carbonyl alpha-tert-alkylation has also been employed to construct sterically congested 1-indanone-containing tricyclic structures, showcasing the versatility of intramolecular acylation strategies. nih.gov
| Starting Material | Reagents/Conditions | Product | Reference |
| 1-Methyl-2-anilinoindole-3-carboxylate 4a | Diphenyl ether, reflux | Indoloquinolinone 5a | jst.go.jp |
| 2-(2-Bromophenyl)-N-(2-cyanophenyl)acetamide | Cu(I) catalyst, t-BuONa, DMF, 110 °C | Indolo[3,2-c]quinolinone | acs.org |
| Methyl 2-[2-(2-bromophenyl)acetamido]benzoate | CuI, 1,10-phenanthroline, K2CO3, DMSO, 70 °C | Benzofuro[3,2-c]quinolin-6(5H)-one | acs.org |
Regioselective Synthesis via Advanced Catalytic Methods
Modern catalytic methods have enabled highly regioselective syntheses of N-anilinoindoles and related structures, providing access to specific isomers that are difficult to obtain through classical routes.
Cobalt catalysis has emerged as a powerful tool for the formation of N-anilinoindoles. researchgate.net The CoH3(PPh3)3 catalyzed addition reaction between azobenzenes and internal alkynes produces 2-stilbenylazobenzenes and isomeric 2,3-dihydrocinnolines. researchgate.netresearchgate.net These products are key intermediates in the rhodium-catalyzed formation of N-anilinoindoles from the same substrates. researchgate.net A key aspect of the cobalt-catalyzed reaction is the ortho-metalation of the 1,2-diazene. researchgate.net When unsymmetrically substituted azobenzenes, such as 3,5-difluoroazobenzene, are used, the cobalt catalyst selectively ortho-metalates the substituted phenyl ring. researchgate.net This regioselectivity is a distinct advantage over rhodium catalysis, which may attack the unsubstituted or both rings. researchgate.net This difference allows for a two-step regioselective synthesis of the corresponding N-anilinoindole. researchgate.netlookchem.com
Cobalt(II) complexes have also been shown to efficiently catalyze intramolecular C-N cross-coupling reactions to form benzimidazoles, which are structurally related to the anilinoindole core.
| Catalyst | Reactants | Key Intermediate/Product | Reference |
| CoH3(PPh3)3 | Azobenzenes, Internal alkynes | 2-Stilbenylazobenzenes, 2,3-Dihydrocinnolines | researchgate.netresearchgate.net |
| Co(acac)2·2H2O, 1,10-phenanthroline | (Z)-N′-(2-halophenyl)-N-phenylamidines | Substituted benzimidazoles |
The regioselective cobalt-catalyzed reaction mentioned above allows for the isolation of intermediates like 2-stilbenyl-3,5-difluoroazobenzene. researchgate.netlookchem.com This isolated intermediate can then undergo an acid-catalyzed rearrangement to furnish the corresponding N-anilinoindole derivative. researchgate.net The rearrangement of related 2,3-dihydrocinnolines to N-anilinoindoles has been studied and is found to be catalyzed by acetic acid. researchgate.net The ability to isolate the stilbenyl intermediate and then induce rearrangement provides a controlled, stepwise approach to the desired N-anilinoindole product. researchgate.net
Cobalt-Catalyzed Strategies for N-Anilinoindole Formation
Condensation Reactions in this compound Synthesis
Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine, often with the elimination of a small molecule like water. ebsco.comwikipedia.org These reactions are pivotal in the synthesis of various heterocyclic compounds, including the this compound core.
A prominent example is the condensation of isatin (B1672199) (indole-2,3-dione) with aniline. lookchem.com This reaction directly forms the this compound scaffold. The upstream products for the synthesis of 2-phenylimino-3-indolinone (an alternative name for this compound) include isatin and aniline, highlighting this direct condensation pathway. lookchem.com
Condensation reactions can be facilitated by various reagents and conditions. For instance, the aldol (B89426) condensation, a well-known carbon-carbon bond-forming reaction, involves the reaction of an enolate with a carbonyl compound. sigmaaldrich.com While not a direct synthesis of this compound from isatin, the principles of condensation are broadly applicable in the synthesis of complex heterocyclic systems. For example, the Knoevenagel condensation of the enolic form of dimedone with arylglyoxal is a key step in the synthesis of cinnoline (B1195905) derivatives. researchgate.net
In the context of building blocks for more complex indoles, a one-pot, two-step method has been developed to synthesize 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves an initial SNAr reaction to form an intermediate, which then undergoes a reduction/cyclization process. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| Isatin (Indole-2,3-dione) | Aniline | This compound | lookchem.com |
| 2-Halonitrobenzene | Cyanoacetamide | 2-Amino-indole-3-carboxamide | nih.gov |
Derivatization and Functionalization Strategies for this compound
The strategic modification of the this compound core is essential for tuning its chemical properties. These modifications can be broadly categorized into the introduction of substituents at key positions, alteration of the anilino moiety, interconversion of functional groups, and the creation of more complex polycyclic systems.
Strategic Introduction of Substituents at Key Positions (e.g., C-2, C-9, C-11)
The introduction of various substituents at specific positions of the this compound framework allows for the systematic exploration of structure-activity relationships. Key positions for substitution include the C-2, C-9, and C-11 atoms of the corresponding indolo[2,3-b]quinoline core, which is structurally related to this compound derivatives.
For instance, the synthesis of 11-chloro-6-methyl-6H-indolo[2,3-b]quinolines can be achieved through a multi-step process starting from an indole-3-carboxylate. jst.go.jp The reaction of indole-3-carboxylate with 4-chloroaniline using N-chlorosuccinimide (NCS) as a coupling agent yields a 2-anilinoindole-3-carboxylate intermediate. jst.go.jp Subsequent methylation at the indole nitrogen, followed by thermal cyclization and chlorination, produces the desired 11-chloro-substituted indolo[2,3-b]quinoline. jst.go.jp
Halogen substitution at the C-2 position of the indolo[2,3-b]quinoline core has been noted to have a favorable effect on certain biological activities. jst.go.jp The synthesis of C-2 chlorinated derivatives often involves utilizing a starting material that already contains the desired substituent on the indole ring. jst.go.jp
Modification at the C-9 position can be exemplified by the synthesis of 11-chloro-9-methoxycarbonyl-6-methyl-6H-indolo[2,3-b]quinolone. jst.go.jp This is achieved by starting with a diester indole precursor, which is then taken through a similar reaction sequence of coupling with an aniline, methylation, cyclization, and chlorination. jst.go.jp
The following table summarizes the strategic introduction of substituents at various positions of the related indolo[2,3-b]quinoline scaffold.
| Position | Substituent | Synthetic Strategy | Starting Material Example |
| C-2 | Chlorine | Incorporation via substituted indole starting material. | 6-chloroindole derivative |
| C-9 | Methoxycarbonyl | Use of a diester indole precursor. jst.go.jp | Indole-3,X-dicarboxylate |
| C-11 | Chlorine | Dehydroxylative chlorination with POCl₃. jst.go.jp | Corresponding 11-hydroxy precursor |
| N-6 (Indole N) | Methyl | Deprotonation with NaH followed by methylation with MeI. jst.go.jp | 2-Anilinoindole-3-carboxylate |
Modification of the Anilino Moiety
Alterations to the anilino portion of the this compound structure are crucial for modulating properties such as solubility and target engagement. These modifications often involve the introduction of various functional groups onto the aniline ring.
A common strategy involves the use of substituted anilines in the initial coupling reaction. For example, to introduce a diethylamino group, 4-(diethylamino)aniline can be coupled to the indol-2-one (B1256649) core via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions, often facilitated by palladium catalysts. vulcanchem.com
Further functionalization can be performed on the introduced substituent. For example, an existing diethylamino group can undergo subsequent alkylation or acylation reactions to fine-tune pharmacokinetic properties. vulcanchem.com
The table below illustrates modifications to the anilino moiety.
| Modification | Reagents/Conditions | Purpose |
| Introduction of Diethylamino Group | 4-(diethylamino)aniline, Pd(OAc)₂, P(o-tol)₃ vulcanchem.com | Enhance solubility and basicity. vulcanchem.com |
| Alkylation of Amino Group | Alkyl halide | Optimize pharmacokinetic properties. vulcanchem.com |
| Acylation of Amino Group | Acyl chloride or anhydride | Optimize pharmacokinetic properties. vulcanchem.com |
Functional Group Interconversions on the Indol-3-one (B1248957) Scaffold
Functional group interconversion (FGI) is a powerful strategy for accessing a wider range of derivatives from a common intermediate. slideshare.netslideshare.net This involves converting one functional group into another through various chemical transformations.
On the indol-3-one scaffold, a variety of FGIs can be performed. For example, a nitro group can be reduced to an amine, which can then be further functionalized. A common method for the reduction of a nitro group is catalytic hydrogenation or the use of reducing agents like tin(II) chloride. The resulting amino group can then undergo reactions such as acylation or alkylation.
Another example is the conversion of a hydroxyl group. Derivatization of hydroxyl groups is a common practice to improve analytical characteristics or to introduce new functionalities. nih.gov For instance, a hydroxyl group can be converted to an ester or an ether. gcms.cz
The following table provides examples of functional group interconversions.
| Initial Functional Group | Target Functional Group | Reagents/Conditions |
| Nitro (-NO₂) ** | Amine (-NH₂) | Catalytic hydrogenation (e.g., H₂, Pd/C) or SnCl₂/HCl |
| Carboxylic Acid (-COOH) | Ester (-COOR) | Alcohol, Acid catalyst (e.g., H₂SO₄) gcms.cz |
| Hydroxyl (-OH) | Ester (-OCOR) | Acyl chloride or anhydride, Base |
| Ketone (C=O) | Oxime (=N-OH) | Hydroxylamine hydrochloride gcms.cz |
| Amine (-NH₂) ** | Amide (-NHCOR) | Acyl chloride or anhydride, Base |
Generation of Polycyclic Systems Incorporating this compound Fragments
The this compound scaffold can serve as a building block for the construction of more complex, polycyclic systems. These reactions often involve the cyclization of strategically placed functional groups.
One such approach is the thermal cyclization of a 1-methyl-2-anilinoindole-3-carboxylate derivative in a high-boiling solvent like diphenyl ether. jst.go.jp This intramolecular reaction leads to the formation of an indolo[2,3-b]quinolone, a tetracyclic system.
Another strategy involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, which can lead to the formation of pyridazin-3-one derivatives. mdpi.com These pyridazinones can then be further elaborated into fused azine systems like azolo[1,5-a]pyrimidines. mdpi.com
Furthermore, dearomative (3+2) cycloaddition reactions of para-quinamines and 2-nitrobenzofurans can afford benzofuro[3,2-b]indol-3-one derivatives, which are complex polycyclic structures. researchgate.net
The table below outlines methods for generating polycyclic systems.
| Starting Scaffold | Reaction Type | Resulting Polycyclic System |
| 2-Anilinoindole-3-carboxylate | Thermal cyclization jst.go.jp | Indolo[2,3-b]quinolone |
| 3-Oxo-2-arylhydrazonopropanal | Reaction with active methylene compounds, then further cyclization mdpi.com | Azolo[1,5-a]pyrimidine |
| para-Quinamine and 2-Nitrobenzofuran | Dearomative (3+2) cycloaddition researchgate.net | Benzofuro[3,2-b]indol-3-one |
| Quinoline N-oxide | Photochemical rearrangement and acid-catalyzed isomerization nih.gov | N-Acylindole |
Reaction Chemistry and Mechanistic Investigations of 2 Anilinoindol 3 One
Fundamental Reaction Pathways of 2-Anilinoindol-3-one
The reactivity of this compound is governed by the electronic properties of its constituent functional groups. The indol-3-one (B1248957) core possesses both nucleophilic and electrophilic sites, enabling a variety of reactions.
Nucleophilic and Electrophilic Reactivity on the Indol-3-one Core
The indol-3-one core of this compound presents a rich landscape for both nucleophilic and electrophilic attacks. Nucleophiles, which are electron-rich species, are drawn to electron-deficient centers. masterorganicchemistry.comallen.in In the context of the indol-3-one structure, the carbonyl carbon (C3) is a primary electrophilic site due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophiles can attack this carbon, leading to addition reactions.
Conversely, electrophiles, or electron-seeking species, will react with electron-rich areas of the molecule. masterorganicchemistry.comallen.in The enamine-like character of the 2-anilino group and the aromatic ring system provide nucleophilic sites susceptible to electrophilic attack.
The delicate balance between nucleophilicity and electrophilicity dictates the compound's reactivity and is influenced by reaction conditions and the nature of the reacting partners. masterorganicchemistry.com
Substitution Reaction Mechanisms Involving this compound
Substitution reactions are fundamental transformations where one functional group is replaced by another. ibchem.com In the case of this compound, these reactions can proceed through different mechanisms, primarily nucleophilic substitution. allen.in
Nucleophilic substitution reactions are categorized based on their molecularity:
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. allen.insavemyexams.com The first and rate-determining step involves the departure of a leaving group to form a carbocation intermediate. allen.inchemguide.co.uk The second step is the rapid attack of a nucleophile on this carbocation. allen.in The rate of an SN1 reaction is dependent only on the concentration of the substrate. savemyexams.com
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. allen.insavemyexams.com The reaction proceeds through a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. ksu.edu.sa The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. allen.in
The specific mechanism followed by this compound in a substitution reaction will depend on factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent used. ksu.edu.sa
Elimination Reactions and Their Mechanistic Details
Elimination reactions involve the removal of two substituents from a molecule, typically from adjacent carbon atoms, to form a double bond. libretexts.org These reactions are often in competition with substitution reactions. masterorganicchemistry.com
The two primary mechanisms for elimination reactions are:
E1 (Elimination Unimolecular): This is a two-step process that begins with the formation of a carbocation intermediate, similar to the SN1 mechanism. matanginicollege.ac.in In the second step, a base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. matanginicollege.ac.in The E1 reaction rate is dependent only on the substrate concentration. matanginicollege.ac.in
E2 (Elimination Bimolecular): This is a one-step, concerted reaction where a base removes a proton and the leaving group departs simultaneously. matanginicollege.ac.in This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. matanginicollege.ac.in
The regioselectivity of elimination reactions, such as those potentially involving derivatives of this compound, often follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. masterorganicchemistry.com
Rearrangement Reactions and Structural Transformations
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. ck12.org These transformations can be catalyzed by acids or initiated by the formation of reactive intermediates like carbocations. msu.edu
Several types of rearrangement reactions are known in organic chemistry, and the principles of these could apply to derivatives of this compound under appropriate conditions:
Sigmatropic Rearrangements: These are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org Well-known examples include the Cope and Claisen rearrangements. wikipedia.orgmasterorganicchemistry.com A ibchem.comnih.gov-sigmatropic rearrangement is another class of these reactions. wikipedia.org
Wagner-Meerwein Rearrangements: This type of rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbon, typically to form a more stable carbocation. ck12.orgmsu.edu
Pinacol Rearrangement: This reaction involves the conversion of a 1,2-diol to a ketone or aldehyde under acidic conditions, proceeding through a carbocation intermediate and a 1,2-migration. ck12.org
The potential for such rearrangements adds another layer of complexity and synthetic utility to the chemistry of the this compound scaffold.
Advanced Mechanistic Studies of this compound Transformations
Investigation of Reaction Intermediates
A reaction intermediate is a short-lived, high-energy molecule that is formed in one step of a multi-step reaction and consumed in a subsequent step. nih.govlibretexts.orgwikipedia.org The detection and characterization of these transient species are crucial for elucidating reaction mechanisms. nih.gov
Advanced analytical techniques are often employed to study reaction intermediates. For instance, mass spectrometry can be used for the real-time detection and structural characterization of short-lived intermediates formed during a reaction. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, can also provide insights into the structure and stability of proposed intermediates and transition states. nih.gov
Role of Carbocation and Three-Membered Ring Intermediates in Related Systems
Carbocations are key reactive intermediates in numerous organic reactions. allen.in These species contain a positively charged carbon atom that is typically sp² hybridized, resulting in a trigonal planar geometry with a vacant p orbital. libretexts.org The stability of carbocations is a critical factor influencing reaction pathways. Alkyl groups stabilize carbocations through inductive effects and hyperconjugation, with the order of stability being tertiary > secondary > primary > methyl. libretexts.org Resonance stabilization, such as in benzylic or allylic carbocations, provides even greater stability. libretexts.org Carbocations are formed through mechanisms like the loss of a leaving group (as in SN1 and E1 reactions) or the addition of an electrophile to a π bond. allen.inmasterorganicchemistry.com
Three-membered heterocyclic rings, such as oxiranes (epoxides), aziridines, and thiiranes, are notable for their high ring strain, which makes them more reactive than their acyclic counterparts. msu.edubritannica.com This strain facilitates ring-opening reactions when attacked by nucleophiles or electrophiles. msu.edu These reactions often proceed with high stereospecificity. For example, the acid-catalyzed ring-opening of substituted aziridines can exhibit regioselectivity influenced by the substituents. A phenyl group, for instance, can stabilize a developing carbocation to such an extent that the reaction follows an SN1-like pathway. msu.edu Three-membered rings can also be intermediates in various transformations. msu.edu
In reactions involving indole (B1671886) systems, which are structurally related to the core of this compound, electrophilic substitution typically occurs at the C-3 position. This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (an onium ion) without disrupting the aromaticity of the benzene (B151609) ring. msu.edu
Table 2: Characteristics of Carbocation and Three-Membered Ring Intermediates
| Intermediate Type | Key Structural Feature | Common Formation Pathways | Reactivity |
|---|---|---|---|
| Carbocation | Positively charged, sp² hybridized carbon with a vacant p orbital. libretexts.org | Heterolytic bond cleavage, addition of electrophiles to π systems. allen.inmasterorganicchemistry.com | Acts as a Lewis acid, susceptible to nucleophilic attack and rearrangements. libretexts.org |
| Three-Membered Heterocycle | Strained ring containing a heteroatom (e.g., N, O, S). msu.edubritannica.com | Intramolecular nucleophilic substitution, reaction of alkenes with peracids. msu.edu | Undergoes ring-opening reactions with nucleophiles and electrophiles. msu.edu |
Photochemical Reactivity of this compound Systems
Photoinduced Isomerization Processes
Photoisomerization is a process where light induces the conversion of one isomer to another. oit.eduwikipedia.org This transformation can be reversible or irreversible. wikipedia.org A common type of photoisomerization is the trans-cis (or E-Z) conversion around a double bond. wikipedia.org Upon absorption of light energy, the π-bond can be temporarily broken, allowing for rotation around the remaining σ-bond, leading to a change in stereochemistry. oit.edu
In systems analogous to this compound, such as certain Schiff bases, irradiation can lead to rotational isomerization. rsc.org For instance, in some Schiff bases, light can induce the scission of an intramolecular hydrogen bond and subsequent rotation around single bonds. rsc.org In the context of complex molecules within protein environments, like retinal in bacteriorhodopsin, photoisomerization is a critical event. Upon light absorption, the chromophore can undergo extensive isomerization sampling, attempting to isomerize at various double bonds before settling into a productive configuration. nih.gov This process can induce significant conformational changes in the surrounding protein structure. nih.gov
Photolytic Pathways and Intermediate Formation (e.g., Nitrile Imines)
Photolytic reactions can lead to the formation of highly reactive intermediates. A notable example is the photolytic generation of nitrile imines from tetrazoles. nih.govd-nb.info This reaction is considered a 1,3-dipolar cycloelimination of dinitrogen (N₂). nih.gov Upon UV excitation, the tetrazole molecule enters an excited state. Subsequent processes, such as intersystem crossing to a triplet state, can compete with vibrational energy relaxation. nih.gov The triplet state can then lead to the elimination of N₂ and the formation of the nitrile imine. nih.gov
Nitrile imines are versatile intermediates with several limiting valence isomers, including propargylic, allenic, carbenic, and 1,3-dipolar forms. nih.govresearchgate.net The dominant form depends on the substituents. nih.gov Time-resolved spectroscopic studies have shown that following photo-induced N₂ extrusion, the nascent nitrile imine can be a "floppy" molecule, existing as a mixture of conformations in solution at room temperature. d-nb.infouni-bonn.de These intermediates are valuable in synthesis, particularly in 1,3-dipolar cycloaddition reactions for constructing five-membered heterocycles. mdpi.com
Intramolecular Photochemical Cycloaddition Reactions
Photochemical cycloadditions are powerful reactions for forming cyclic structures, particularly strained rings like cyclobutanes via [2+2] cycloadditions. researchgate.netlibretexts.org These reactions occur when a molecule in an electronically excited state reacts with a ground-state molecule. researchgate.net
Intramolecular cycloadditions, where the reacting π-systems are part of the same molecule, are particularly useful for constructing complex polycyclic systems. researchgate.netmsu.edu The outcome of these reactions can be classified, for instance, as "straight" or "crossed" addition, depending on which atoms form the new bonds. nsf.gov
In systems containing both a sydnone (B8496669) ring and a stilbene (B7821643) moiety, which have structural analogies to parts of the this compound framework, irradiation can initiate parallel competitive processes. beilstein-journals.org These include trans-cis isomerization of the stilbene double bond and photolysis of the sydnone ring to form a nitrile imine intermediate. This intermediate can then undergo an intramolecular [3+2] cycloaddition with the stilbene double bond to form complex heterocyclic products. beilstein-journals.org
Triplet State Dynamics and Quenching Mechanisms
The triplet state is an electronically excited state where two electrons have parallel spins. allen.in Due to the spin-forbidden nature of the transition back to the singlet ground state, triplet states often have significantly longer lifetimes than singlet excited states. nih.gov This longer lifetime increases the probability of the excited molecule participating in chemical reactions or being deactivated through quenching processes. nih.govnih.gov
Quenching refers to any process that decreases the fluorescence or phosphorescence intensity of a substance. edinst.com Dynamic, or collisional, quenching occurs when the excited state molecule (fluorophore or phosphore) collides with a quencher molecule. edinst.com This can lead to deactivation through mechanisms like electron transfer or energy transfer (such as Dexter energy transfer). nih.govedinst.com The efficiency of quenching can be analyzed using the Stern-Volmer equation, which relates the change in emission intensity or lifetime to the concentration of the quencher. edinst.com
In some systems, certain species can act as both promoters and quenchers of the triplet state. For example, iodide has been shown to enhance the population of the triplet state in some dyes through a heavy-atom effect, while in others, it deactivates the triplet state via electron transfer. diva-portal.org The dynamics of the triplet state, including its formation via intersystem crossing and its decay through phosphorescence or quenching, are crucial in determining the outcome of many photochemical reactions. nih.gov
Catalysis in this compound Reactions
The reactivity of the this compound scaffold can be effectively harnessed and controlled through various catalytic strategies. These methods offer powerful tools for constructing complex molecular architectures, often with high levels of stereoselectivity. The primary catalytic approaches involve transition metals, which can activate different positions of the molecule through various redox cycles, and organocatalysts or biocatalysts, which mimic natural enzymatic processes to achieve remarkable selectivity under mild conditions.
Transition-Metal Catalyzed Transformations
Transition metal catalysis is a cornerstone for functionalizing indole derivatives, providing efficient pathways for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium, in particular, is a versatile and widely used metal for these transformations due to its ability to cycle through different oxidation states (e.g., Pd(0)/Pd(II) and Pd(II)/Pd(IV)), enabling reactions like cross-coupling and C-H bond activation. mdpi.comnih.gov
Research in this area has extensively utilized palladium catalysts for the synthesis and dearomatization of indole-based structures. mdpi.comresearchgate.net Methodologies such as the Heck reaction, Suzuki-Miyaura coupling, and direct C-H functionalization have become indispensable tools. mdpi.comrsc.org These reactions typically involve the oxidative addition of a palladium(0) species to an organohalide, followed by migratory insertion of an alkene or alkyne, and culminate in a reductive elimination step that releases the product and regenerates the active catalyst. researchgate.net Ligands, such as phosphines and N-heterocyclic carbenes (NHCs), play a crucial role in modulating the catalyst's reactivity and selectivity. researchgate.net
A key transformation involving structures related to this compound is the palladium-catalyzed dearomative functionalization of indoles. For instance, a palladium-catalyzed dearomative Heck/[4+3] decarboxylative cyclization of indoles with α-oxocarboxylic acids has been developed to assemble fused indolines containing a seven-membered ring. researchgate.net Similarly, palladium-catalyzed amination reactions are used to synthesize related structures like 2-anilinotropones from 2-triflatotropone and various anilines, demonstrating the power of this approach to form C-N bonds even with sterically hindered or electron-poor substrates. nih.gov
Mechanistically, many palladium-catalyzed reactions on indole scaffolds proceed via C-H activation, where a directing group guides the metal to a specific C-H bond. nih.govresearchgate.net This strategy allows for highly regioselective functionalization, which is critical in the synthesis of complex molecules. mdpi.com The resulting palladium intermediates can then undergo further reactions, such as coupling with other organic fragments or intramolecular cyclizations, to build diverse molecular frameworks. diva-portal.org
Table 1: Examples of Transition-Metal Catalyzed Reactions on Indole-Related Scaffolds
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Benzoquinone | N-(2-allylphenyl)benzamides | Oxidative C-H Functionalization / Annulation | N-benzoylindoles | mdpi.com |
| Pd(OTFA)₂ / Ligand L1 | Alkenes | Vicinal Diazidation | 1,2-diazides | chemrevlett.com |
| Pd(II) catalyst | Diphenyl carboxylic acids | sp³ C-H Alkenylation | Substituted Anthracene Derivatives | researchgate.net |
| Rhodium/Amine System | Alkenes/Alkynes | Hydroformylation/Reduction | Bis-primary alcohols | mdpi.com |
| Cobalt(III) catalyst | Ortho-alkenylanilines | Cross-Dehydrogenative Coupling | Indoles | mdpi.com |
Organocatalysis and Biocatalysis Applications
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative that often provides high enantioselectivity under mild conditions. scienceopen.com This field has grown rapidly, with key activation modes including enamine and iminium ion catalysis, as well as hydrogen-bond-mediated catalysis. scienceopen.comalfachemic.com For substrates related to this compound, such as indolinones, organocatalysis provides powerful methods for asymmetric synthesis.
A prominent example is the use of chiral phosphoric acids. These Brønsted acid catalysts can activate electrophiles and control the stereochemical outcome of reactions. An efficient synthesis of arylindolyl indolin-3-ones, which possess both axial and central chirality, was achieved through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, catalyzed by a chiral phosphoric acid. rsc.org This reaction proceeds with high yields and excellent diastereo- and enantioselectivity.
Chiral amines are another major class of organocatalysts, capable of activating carbonyl compounds through the formation of transient iminium or enamine intermediates. alfachemic.com Bifunctional catalysts, which combine a chiral amine with a hydrogen-bond donor moiety like thiourea (B124793) or squaramide, are particularly effective. mdpi.commdpi.com The amine group activates the nucleophile while the hydrogen-bond donor activates the electrophile, enabling highly controlled and stereoselective reactions. mdpi.com Such catalysts have been successfully employed in asymmetric Michael additions, aza-Michael-Henry tandem reactions, and other cascade processes to construct complex chiral molecules. scienceopen.commdpi.com
Table 2: Selected Organocatalytic Methodologies
| Catalyst Type | Reaction Type | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Asymmetric Friedel-Crafts | 3-Arylindoles + 2-Aryl-3H-indol-3-ones | Atropisomeric Arylindolyl Indolin-3-ones | rsc.org |
| Chiral Amine (secondary) | Diels-Alder | Cyclopentadiene + Cinnamaldehyde | Chiral Cycloadduct | alfachemic.com |
| Thiourea Catalyst | Double Michael Addition | 3-Substituted Oxindoles + Nitroalkenes | Spirocyclopentaneoxindoles | scienceopen.com |
| Chiral Amine on SBA-15 | Aza-Michael-Henry Tandem | 2-Aminobenzaldehyde + β-Nitrostyrene | Chiral 3-Nitro-1,2-Dihydroquinoline | mdpi.com |
Biocatalysis
Biocatalysis employs natural catalysts, primarily enzymes, to perform chemical transformations with exceptional selectivity and efficiency under environmentally benign conditions. nih.govnih.gov While specific biocatalytic applications for this compound are not extensively documented, the functional groups within its structure—a ketone and a secondary amine—make it a plausible substrate for several classes of enzymes.
Enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are highly effective at the stereoselective reduction of ketones to chiral alcohols. nih.gov The carbonyl group at the C-3 position of the indolinone ring could potentially be targeted by these enzymes to produce chiral 3-hydroxy-2-anilinoindoline derivatives. The success of such a transformation would depend on the enzyme's ability to accommodate the bulky substrate in its active site.
Similarly, enzymes like amine dehydrogenases (AmDHs), transaminases (TAs), and monoamine oxidases (MAOs) are used for the synthesis and modification of chiral amines. nih.gov While these are more commonly applied to primary amines, engineered variants have shown an expanded substrate scope. nih.gov It is conceivable that biocatalysts could be developed through directed evolution or protein engineering to act on the anilino moiety or even catalyze the formation of the C-N bond in a highly stereoselective manner, providing a green and efficient route to chiral this compound derivatives. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, presents a practical approach for these transformations. researchgate.netau.dk
Advanced Spectroscopic and Analytical Characterization Approaches for 2 Anilinoindol 3 One
Elucidation of Molecular and Crystal Structure
The precise three-dimensional arrangement of atoms and molecules in 2-anilinoindol-3-one is determined through a combination of single-crystal X-ray diffraction and advanced nuclear magnetic resonance spectroscopy.
The process involves irradiating a single crystal of this compound with a monochromatic X-ray beam. The interaction between the incident X-rays and the crystalline lattice produces a unique diffraction pattern, which is recorded by a detector. carleton.edurigaku.com This pattern arises from the constructive interference of the scattered X-rays, a phenomenon described by Bragg's Law. carleton.edu By analyzing the positions and intensities of the thousands of diffracted reflections, the crystal structure can be solved and refined, yielding a detailed model of the molecule's conformation and intermolecular interactions in the solid state. carleton.edurigaku.com
Key data obtained from single-crystal X-ray diffraction includes:
| Parameter | Description |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the basic repeating unit of the crystal lattice. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell, which allows for the calculation of bond lengths and angles. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles formed by three connected atoms, providing insight into the molecule's geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule, particularly the rotation around single bonds. |
| Intermolecular Interactions | Information on non-covalent interactions such as hydrogen bonding and van der Waals forces that stabilize the crystal packing. |
This technique is crucial for identifying new mineral species, characterizing cation-anion coordination, and determining the absolute structure of molecules. carleton.edu
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and dynamics of this compound in both solution and the solid state. nptel.ac.infun-mooc.fr
Solid-State NMR (ssNMR) is employed to study the structure and dynamics of this compound in its solid form. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions lead to broad spectral lines. huji.ac.il Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. huji.ac.ilfigshare.com Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. figshare.com Advanced ssNMR experiments, including 2D correlation techniques, can reveal details about polymorphism, molecular packing, and the local environment of atoms within the crystal lattice. huji.ac.ilfigshare.comnih.gov
Key NMR Data for Structural Elucidation:
| NMR Technique | Information Provided |
| ¹H NMR | Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). youtube.com |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environments. |
| COSY | Establishes proton-proton (¹H-¹H) correlations through J-coupling, identifying neighboring protons. wikipedia.orgrutgers.edu |
| HSQC | Shows direct one-bond correlations between protons and directly attached heteronuclei (e.g., ¹³C). wikipedia.org |
| HMBC | Reveals long-range (2-3 bond) correlations between protons and heteronuclei, aiding in piecing together the molecular framework. researchgate.net |
| NOESY/ROESY | Identifies protons that are close in space, providing insights into the 3D structure and stereochemistry. ipb.pt |
| Solid-State NMR | Characterizes the compound in its solid form, providing information on crystallinity, polymorphism, and molecular packing. huji.ac.ilresearchgate.net |
Single Crystal X-ray Diffraction Analysis
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of this compound. It provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition. msu.edu When coupled with tandem mass spectrometry (MS/MS), it offers detailed insights into the molecule's fragmentation pathways, which can be used to further confirm its structure. mdpi.comnih.gov
In a typical experiment, the sample is ionized, often using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this ratio with very high precision. uni-saarland.de
By analyzing the fragmentation pattern produced during MS/MS, where the precursor ion is fragmented and the resulting product ions are analyzed, characteristic neutral losses and fragment ions can be identified. mdpi.commiamioh.edu This fragmentation data serves as a fingerprint for the molecule, aiding in its structural elucidation and differentiation from isomers. mdpi.com
Typical Data from HRMS and Fragmentation Studies:
| Analysis Type | Data Obtained | Significance |
| HRMS | Precise m/z of the molecular ion (e.g., [M+H]⁺). | Confirms the elemental formula of the compound. msu.edu |
| MS/MS | m/z values of fragment ions. | Provides structural information based on how the molecule breaks apart. mdpi.com |
| Fragmentation Pathway | Identification of characteristic neutral losses (e.g., H₂O, CO). | Helps to deduce the presence of specific functional groups and the overall structure. mdpi.com |
Vibrational Spectroscopy for Bond Analysis (e.g., FTIR, Raman Spectroscopy)
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to probe the chemical bonds within the this compound molecule. These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the bonds connecting them. upi.eduanton-paar.com
FTIR Spectroscopy measures the absorption of infrared radiation by the molecule. innovatechlabs.com When the frequency of the IR radiation matches the vibrational frequency of a specific bond, the bond absorbs the energy, resulting in a peak in the FTIR spectrum. upi.edu The spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to different functional groups. redalyc.org For this compound, key vibrational modes would include N-H stretching, C=O stretching of the ketone, C=C stretching of the aromatic rings, and C-N stretching. researchgate.net
Raman Spectroscopy is a complementary light scattering technique. horiba.com It involves irradiating the sample with a high-intensity laser and detecting the inelastically scattered light. anton-paar.com The energy shifts in the scattered light correspond to the vibrational modes of the molecule. spectroscopyonline.com While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. anton-paar.com
Characteristic Vibrational Frequencies:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Amine/Amide |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |
| C=O Stretch | 1680 - 1720 | Ketone |
| C=C Stretch (Aromatic) | 1400 - 1600 | Aromatic Ring |
| C-N Stretch | 1200 - 1350 | Anilino group |
| Amide II (N-H bend) | 1510 - 1570 | Amide-like structure |
Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
Electronic Spectroscopy for Electronic Structure and Photophysical Properties (e.g., UV-Vis Spectroscopy)
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic structure and photophysical properties of this compound. technologynetworks.com This technique measures the absorption of UV and visible light by the molecule, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions).
The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* transitions within its conjugated aromatic system. The wavelength of maximum absorbance (λmax) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extent of conjugation and the presence of different substituents can influence the position and intensity of these absorption bands. researchgate.net
By analyzing the absorption spectrum, information about the electronic properties of the molecule can be obtained. technologynetworks.com Further studies, such as fluorescence spectroscopy, can provide insights into the molecule's emission properties and potential applications in optoelectronics. researchgate.net
Key Parameters from UV-Vis Spectroscopy:
| Parameter | Description |
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound absorbs the most light, indicative of the energy of the electronic transition. |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. |
| Absorption Bands | Peaks in the spectrum corresponding to specific electronic transitions (e.g., π → π*). researchgate.net |
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatographic methods are essential for the purification of synthesized this compound and for assessing its purity. moravek.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net
For purification , column chromatography is a commonly used technique. moravek.com A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), and a solvent or mixture of solvents (the mobile phase) is used to elute the components. Separation is achieved based on differences in polarity, size, or affinity for the stationary phase. researchgate.net Fast protein liquid chromatography (FPLC) and other automated systems can provide efficient purification. chromatographyonline.com
For purity assessment , High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique. chromatographyonline.com A small amount of the sample is injected into a column, and the components are separated with high resolution. The output, a chromatogram, shows peaks corresponding to each component, and the area of the peak for this compound relative to the total area of all peaks provides a measure of its purity. moravek.com Different methods like reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, are often employed. elementlabsolutions.com
Common Chromatographic Techniques:
| Technique | Application | Principle of Separation |
| Column Chromatography | Purification of the synthesized compound. | Adsorption, partitioning. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantitative analysis. | Adsorption, partitioning, ion-exchange, size exclusion. chromatographyonline.com |
| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis and reaction monitoring. | Adsorption. |
| Ion-Exchange Chromatography | Purification based on net charge. evitria.com | Ionic interactions. evitria.com |
| Size-Exclusion Chromatography | Separation based on molecular size. evitria.com | Differential entry into porous beads. chromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) in Research Contexts
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of various indole (B1671886) derivatives. nih.govmdpi.com Its versatility allows for the analysis of both polar and nonpolar compounds, making it highly suitable for the diverse range of structures within the indole family. mdpi.com In research, HPLC is frequently used to monitor reaction progress, assess purity, and quantify metabolites in complex biological matrices. nih.govresearchgate.net
A common approach for indole analysis is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives like formic acid or phosphoric acid to improve peak shape and resolution. nih.govmdpi.com Detection is typically achieved using a UV-Vis detector, as the indole ring system possesses a strong chromophore, often with maximal absorbance around 280 nm. researchgate.netscispace.com
For instance, a method for separating 20 different substituted indole derivatives utilized ion suppression-reversed-phase HPLC (IS-HPLC), where varying the pH and methanol composition of the mobile phase was critical for achieving separation. nih.gov This highlights the importance of method development to optimize selectivity and retention for specific indole compounds. nih.gov While no specific HPLC method for this compound is published, a hypothetical approach would likely start with a C18 column and a gradient elution of acetonitrile/water with an acidic modifier, with detection set to the absorbance maximum of the compound.
Table 1: General HPLC Parameters for Indole Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of compounds with varying polarities. mdpi.comresearchgate.net |
| Additives | Formic acid, Acetic acid, or Phosphoric acid (0.1%) | Improves peak shape and controls ionization. mdpi.com |
| Flow Rate | 0.8 - 1.5 mL/min | Controls analysis time and resolution. researchgate.netjfda-online.com |
| Detection | UV-Vis Diode Array Detector (DAD) at ~280 nm or 220 nm | Quantification and identification based on UV absorbance. researchgate.netresearchgate.net |
| Temperature | Ambient or controlled (e.g., 40°C) | Affects retention time and viscosity. researchgate.net |
This table represents typical starting conditions for the analysis of indole derivatives and is not specific to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile and semi-volatile compounds. wikipedia.org It combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. etamu.edu For many indole derivatives, direct analysis by GC-MS is challenging due to their low volatility and thermal instability. wikipedia.org Therefore, a derivatization step is often required to convert them into more volatile and thermally stable analogues, for example, through trimethylsilylation. researchgate.net
The GC separates components of a mixture based on their boiling points and interaction with the stationary phase of the column. etamu.edu As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio. wikipedia.org The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparing it to spectral libraries like that of the National Institute of Standards and Technology (NIST). scispace.comnih.gov
In the context of indole research, GC-MS has been used to identify indole in bacterial cultures and to analyze volatile metabolites. frontiersin.org For example, indole produced by E. coli was collected directly from the atmosphere above the culture and analyzed by GC-MS, showing a distinct peak at a specific retention time. frontiersin.org While no studies have reported the GC-MS analysis of this compound or its volatile derivatives, any such analysis would likely necessitate a derivatization step to make the compound suitable for vaporization without degradation. wikipedia.org
Table 2: General GC-MS Parameters for Volatile Indole Compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-1, 30 m x 0.25 mm) | Separation of volatile compounds. scispace.com |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample through the column. etamu.edu |
| Injection Mode | Split/Splitless | Introduction of the sample into the GC system. |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separation of compounds based on boiling points. |
| Ionization | Electron Impact (EI, 70 eV) | Fragmentation of molecules for mass analysis. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separation and detection of ions by mass-to-charge ratio. jeol.com |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of non-volatile analytes. researchgate.net |
This table represents typical conditions for the analysis of volatile indole derivatives and is not specific to this compound.
Emerging Analytical Techniques in this compound Research
While classical techniques like HPLC and GC-MS are robust, the field of analytical chemistry is continually evolving, with new and improved methods emerging. researchgate.net For indole derivatives, these emerging techniques promise greater sensitivity, higher resolution, and more detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as arguably the most powerful technique for pharmaceutical and metabolite analysis. hilarispublisher.com It directly couples the separation power of HPLC with the detection specificity of mass spectrometry, eliminating the need for derivatization for many non-volatile compounds. hilarispublisher.com LC-MS and its tandem version (LC-MS/MS) have been successfully used to analyze various indole compounds in complex matrices like plant extracts and biological fluids. researchgate.netmdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique gaining traction. lcms.cz It uses a hydrophilic stationary phase and a high concentration of organic solvent in the mobile phase, offering a different selectivity compared to reversed-phase chromatography, which can be advantageous for separating polar compounds. lcms.cz Its compatibility with mass spectrometry makes it a valuable tool. lcms.cz
Other advanced techniques include Capillary Electrophoresis (CE) , which offers high separation efficiency and minimal sample consumption, and advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure elucidation. dergipark.org.tr The combination of separation techniques with mass spectrometry and NMR provides a powerful toolkit for the comprehensive characterization of novel compounds. researchgate.net Although none of these techniques have been specifically applied to this compound in published literature, they represent the future of analytical characterization in this field.
Computational and Theoretical Chemistry Studies of 2 Anilinoindol 3 One
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. wikipedia.org These methods, grounded in the principles of quantum mechanics, are essential for predicting a wide range of molecular properties.
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants as input. wikipedia.org The simplest of these is the Hartree-Fock (HF) method, which provides a foundational, albeit approximate, description of the electronic wavefunction and energy. wikipedia.orgru.nl While HF calculations are computationally efficient, they neglect the intricate effects of electron correlation, which can be crucial for accurate predictions. ornl.govepfl.ch
A hypothetical application of these methods to 2-Anilinoindol-3-one could involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Energy Calculations: Predicting the total electronic energy and relative energies of different conformations.
Orbital Analysis: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand regions of electron density and reactivity.
Density Functional Theory (DFT) has emerged as one of the most popular and versatile methods in computational chemistry, striking a balance between accuracy and computational cost. wikipedia.orgimperial.ac.uknih.gov Unlike wavefunction-based methods, DFT focuses on the electron density, a simpler, three-dimensional quantity, to determine the properties of a many-electron system. wikipedia.org The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. researchgate.netimperial.ac.uk
For this compound, DFT calculations are invaluable for several applications:
Molecular Descriptors: DFT can be used to calculate a range of quantum chemical descriptors that quantify various aspects of molecular structure and reactivity. mdpi.commdpi.com These descriptors, such as hardness, softness, and the Fukui function, are derived from the principles of conceptual DFT and provide insights into the molecule's stability and reactive sites. mdpi.com
Spectroscopic Interpretation: DFT, particularly its time-dependent extension (TD-DFT), is widely used to predict and interpret spectroscopic data. nih.govplos.org For instance, TD-DFT can simulate the UV-Visible absorption spectrum of this compound, helping to assign experimental absorption bands to specific electronic transitions. plos.org Similarly, DFT can be used to calculate vibrational frequencies, aiding in the interpretation of infrared (IR) and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) approach within DFT is also a standard method for predicting NMR chemical shifts. plos.org
Table 1: Hypothetical DFT-Calculated Molecular Descriptors for this compound This table is for illustrative purposes and does not represent actual calculated data.
| Descriptor | Value | Interpretation |
|---|---|---|
| Total Energy (Hartree) | -778.5 | Overall electronic energy of the molecule. |
| HOMO Energy (eV) | -6.2 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy (eV) | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (eV) | 4.4 | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 3.5 | Measure of the molecule's overall polarity. |
To achieve the highest levels of accuracy in quantum chemical calculations, researchers often turn to post-Hartree-Fock methods. wikipedia.org These methods systematically improve upon the Hartree-Fock approximation by more rigorously accounting for electron correlation. wikipedia.orgststephens.net.in
Prominent post-Hartree-Fock methods include:
Configuration Interaction (CI): This method expands the electronic wavefunction as a linear combination of Slater determinants corresponding to different electronic configurations. ornl.govwikipedia.org While full CI is theoretically exact for a given basis set, it is computationally prohibitive for all but the smallest molecules. epfl.ch Truncated CI methods, such as CISD (including single and double excitations), offer a more feasible compromise. ststephens.net.in
Møller–Plesset Perturbation Theory (MPn): This approach treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. epfl.chststephens.net.in MP2, the second-order correction, is a widely used method that often provides significant improvements over HF at a moderate computational cost. ststephens.net.in
Coupled Cluster (CC) Theory: CC methods are among the most accurate and reliable techniques available for single-reference systems. wikipedia.orgnumberanalytics.com The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its ability to yield highly accurate energies and properties. numberanalytics.com
For this compound, these high-level calculations would be reserved for benchmarking purposes or for problems where extreme accuracy is paramount, such as determining precise reaction barriers or bond dissociation energies.
Density Functional Theory (DFT) for Molecular Descriptors and Spectroscopic Interpretation
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. valencelabs.comwustl.eduiitm.ac.in MD simulations model a system at the atomic level, solving Newton's equations of motion to track the trajectories of atoms and molecules. valencelabs.comwustl.edu
For this compound, MD simulations are crucial for:
Conformational Analysis: Molecules are not rigid structures but can adopt a multitude of different shapes or conformations. MD simulations can explore the conformational space of this compound, identifying the most stable conformers and the energy barriers between them. nih.govparssilico.com This is particularly important for understanding how the molecule might interact with biological targets or other molecules.
Solvation Effects: MD simulations can explicitly include solvent molecules (e.g., water), allowing for a detailed investigation of how the solvent influences the structure and dynamics of this compound. iitm.ac.in
Thermodynamic Properties: By analyzing the trajectories from an MD simulation, it is possible to calculate various thermodynamic properties, such as free energies and entropies, which are essential for understanding chemical equilibria and reaction kinetics. wustl.edu
The duration of an MD simulation is a critical parameter, as it must be long enough to adequately sample the relevant motions and conformational changes of the system. parssilico.com
Reaction Mechanism Elucidation through Computational Approaches
Understanding the step-by-step process of a chemical reaction—the reaction mechanism—is a central goal of chemistry. sumitomo-chem.co.jpwalisongo.ac.id Computational methods provide powerful tools to map out the potential energy surface of a reaction, identifying key intermediates and transition states that connect reactants to products. smu.edu
A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that the reacting molecules must pass through. orgoreview.comopentextbooks.org.hk The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. opentextbooks.org.hk
Computational chemists use various algorithms to locate transition state structures on the potential energy surface. github.io Once a candidate TS structure is found, its identity is confirmed by performing a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io
For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can:
Propose a Mechanism: By calculating the energies of reactants, products, intermediates, and transition states, a plausible reaction pathway can be constructed. sumitomo-chem.co.jp
Calculate Activation Energies: The calculated energy barrier provides a quantitative estimate of the reaction rate. joaquinbarroso.com For example, in a hypothetical cyclization reaction, DFT calculations could be used to determine the activation energy, providing insight into the feasibility of the reaction under certain conditions. github.io
Investigate Reaction Kinetics: By applying Transition State Theory (TST), the calculated energy barrier can be used to estimate the reaction rate constant. ox.ac.uk
It is important to note that the calculated energy barrier can sometimes be negative relative to the reactants, a phenomenon known as a submerged barrier, which requires careful interpretation of the reaction kinetics. joaquinbarroso.com
Table 2: Hypothetical Energy Profile for a Reaction of this compound This table is for illustrative purposes and does not represent actual calculated data.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials. |
| Transition State 1 | +25.0 | Energy barrier for the first step. |
| Intermediate | +5.0 | A stable but short-lived species formed during the reaction. |
| Transition State 2 | +15.0 | Energy barrier for the second step. |
| Products | -10.0 | Final products of the reaction. |
Reaction Coordinate Mapping and Pathway Analysis
The investigation of reaction mechanisms through computational chemistry often involves techniques like reaction coordinate mapping. This method is used to explore the energy landscape of a chemical reaction, identifying transition states and intermediates along a specific reaction pathway. arxiv.orgresearchgate.netarxiv.org Such analyses provide crucial insights into the thermodynamics and kinetics of a reaction.
For the synthesis of related compounds, such as 2-anilinoindole-3-carboxylates, general reaction pathways have been described. For instance, the formation of a 2-anilinoindole-3-carboxylate has been achieved through the reaction of an indole-3-carboxylate (B1236618) with 4-chloroaniline (B138754). jst.go.jp However, a specific reaction coordinate mapping or detailed pathway analysis for the formation or subsequent reactions of this compound has not been reported in the available literature.
Prediction of Electronic and Optical Properties
The electronic and optical properties of molecules can be predicted using various computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These properties are fundamental to understanding a molecule's behavior and potential applications.
The quadrupole moment describes a more complex arrangement of charge than a dipole and is represented by a second-rank tensor. wikipedia.orgbyu.edulibretexts.orgphysicspages.com It is particularly important for molecules with a high degree of symmetry where the dipole moment may be zero. No computational data regarding the quadrupole moment of this compound could be found.
Electronic polarizability refers to the tendency of a molecule's electron cloud to be distorted by an external electric field. caltech.edu This property is crucial for understanding a material's dielectric properties and its response to electromagnetic radiation. nih.gov
Excitation gaps, including the fundamental gap and the optical gap, are key parameters in determining a molecule's electronic behavior, such as its color and photochemical reactivity. nih.gov The fundamental gap is the energy difference between the first ionization potential and the first electron affinity, while the optical gap relates to the energy of the lowest electronically excited state. nih.gov These values are often calculated to assess potential applications in organic electronics. aps.org Specific predicted values for the electronic polarizability and excitation gaps of this compound are not documented in the searched scientific literature.
Computational vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. nih.gov The frequencies and intensities of the absorption bands in an IR spectrum correspond to the specific vibrational modes of the molecule's chemical bonds, such as stretching and bending. msu.edu This analysis is a powerful tool for identifying functional groups and confirming molecular structure. pressbooks.pub
While general regions for IR absorptions of functional groups present in this compound (such as N-H, C=O, C-N, and aromatic C-H bonds) are well-established, a specific, computationally generated IR spectrum and detailed vibrational mode analysis for this compound have not been published. msu.edulibretexts.org
Structure Activity Relationship Sar Investigations of 2 Anilinoindol 3 One Derivatives Mechanistic Focus
Design Principles for Modulating Molecular Interactions
The rational design of 2-anilinoindol-3-one derivatives hinges on established principles aimed at modulating their interactions with biological targets. A key strategy involves the strategic functionalization of the molecular scaffold to enhance binding affinity and specificity.
One powerful method is the use of directing groups (DGs) to achieve selective C-H bond activation. researchgate.net This allows for the introduction of new substituents at specific, desired positions on the indole (B1671886) or aniline (B41778) rings. By controlling the regioselectivity of these modifications, chemists can systematically probe the steric and electronic requirements of the target's binding pocket. For instance, a directing group can facilitate a rhodium-catalyzed reaction, enabling the addition of alkyl or aryl groups at positions that might otherwise be unreactive. researchgate.net This approach provides a predictable framework for creating a library of analogs, where each modification is designed to test a specific hypothesis about the molecule-target interaction. researchgate.net The goal is to identify which chemical features are most critical for the desired biological activity and to use that knowledge to guide the design of improved compounds. creative-biolabs.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comdergipark.org.tr This method is instrumental in predicting the activity of novel compounds, thereby optimizing the drug discovery process. ijert.org QSAR models are built on the principle that variations in the biological effects of a group of structurally related compounds, such as this compound derivatives, can be quantitatively explained by differences in their physicochemical properties, which are encoded by molecular descriptors. ijert.orgneovarsity.org
To build a QSAR model, the chemical structure of each molecule must be translated into a set of numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's physicochemical properties. They can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.com Low LUMO energy suggests a molecule is a better electron acceptor. researchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the number of atoms (NA) and the number of multiple bonds. researchgate.nethufocw.org
Physicochemical Descriptors: These relate to bulk properties, such as hydrophobicity (logP), density, and molar refractivity. researchgate.net
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide precise information on electronic structure and reactivity. Examples include ionization potential, electron affinity, and molecular hardness. dergipark.org.tr
The selection of relevant descriptors is a critical step, as they form the basis for the subsequent statistical model. mdpi.com
Table 1: Examples of Molecular Descriptors Used in QSAR Studies This table is interactive. You can sort and filter the data.
| Descriptor Category | Descriptor Name | Abbreviation | Description | Reference |
|---|---|---|---|---|
| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Represents the energy of the outermost electron orbital; relates to electron-donating ability. | researchgate.net |
| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the energy of the lowest-energy empty orbital; relates to electron-accepting ability. | researchgate.net |
| Topological | Number of Atoms | nAT or NA | The total count of atoms in the molecule. | researchgate.nettalete.mi.it |
| Topological | Number of Rotatable Bonds | RBN | The count of bonds that allow free rotation, indicating molecular flexibility. | talete.mi.it |
| Physicochemical | Octanol/Water Partition Coefficient | logP | A measure of the molecule's hydrophobicity. | researchgate.net |
| Physicochemical | Number of H-bond Acceptors | nHBA | The count of atoms that can accept a hydrogen bond. | researchgate.net |
| Quantum-Chemical | Global Hardness | η | Measures the resistance of a molecule to change its electron distribution. | dergipark.org.tr |
Once molecular descriptors have been calculated for a series of this compound derivatives with known biological activities, a predictive model is developed. This process involves using statistical methods to create a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). researchgate.net
The development process typically follows these steps:
Data Set Preparation: A collection of compounds with measured biological activity is assembled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. mdpi.com
Model Building: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a QSAR equation. researchgate.net For example, a study on pyrimidine-2,4-dione derivatives successfully used MLR to build a predictive model. researchgate.net
Model Validation: The model's robustness and predictive power are rigorously tested. Internal validation is often performed using cross-validation techniques like leave-one-out (LOO), which yields a cross-validation coefficient (Q²). neovarsity.org External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model creation. neovarsity.org A high predictive R² value (R²pred) for the test set indicates a reliable model. rsc.org
A statistically sound QSAR model, such as one with high R², Q², and R²pred values, can then be confidently used to predict the biological activity of new, unsynthesized this compound derivatives, guiding further research. neovarsity.orgresearchgate.net
Table 2: Statistical Validation Parameters for a Sample QSAR Model This table is interactive. You can sort and filter the data.
| Parameter | Symbol | Value | Description | Reference |
|---|---|---|---|---|
| Coefficient of Determination | R² | 0.902 | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | researchgate.net |
| Adjusted R² | R²adj | 0.888 | An R² value adjusted for the number of descriptors in the model. | researchgate.net |
| Cross-Validated R² | Q²cv | 0.857 | A measure of the model's internal predictive ability, determined by cross-validation. | researchgate.net |
Derivation of Molecular Descriptors
Elucidation of Structural Features Influencing Target Binding and Mechanisms of Action
SAR and QSAR studies ultimately aim to reveal the specific structural features of this compound derivatives that govern their interaction with biological targets. nih.gov By understanding how modifications to the molecular structure affect binding affinity and mechanism, more effective and selective compounds can be designed.
The type, size, and position of substituents on the this compound framework can have a profound impact on molecular recognition and biological activity. Research on analogous molecular systems has shown a clear correlation between the steric bulk of a substituent and its effect on binding affinity. For example, in a study of myo-inositol 1,4,5-trisphosphate analogues, increasing the molecular volume of substituents at the 3-position led to a corresponding decrease in both binding affinity and efficacy. nih.gov
This principle can be applied to the this compound core. Modifying the aniline ring or the indole nucleus with different functional groups can either enhance or diminish target binding. For instance, the introduction of a bulky group may cause a steric clash with the receptor surface, reducing activity. Conversely, adding a hydrogen bond donor or acceptor at a key position could form a favorable interaction with the target protein, increasing potency. In a study of 4-oxoquinoline-carboxamide derivatives, an ortho-chlorine substitution resulted in weaker interactions and lower activity compared to the unsubstituted parent compound, highlighting the sensitivity of the binding site to small structural changes. researchgate.net
Table 3: Illustrative Impact of Substituent Properties on Binding Affinity (Based on Analogous Systems) This table is interactive. You can sort and filter the data.
| Substituent at Position X | Relative Molecular Volume | Relative Binding Affinity | Potential Interaction Type | Reference |
|---|---|---|---|---|
| -OH (hydroxyl) | Low | High | Hydrogen Bonding | nih.gov |
| -F (fluoro) | Low | High | Halogen Bonding / Polar | nih.gov |
| -Cl (chloro) | Medium | Medium | Halogen Bonding / Steric Hindrance | nih.govresearchgate.net |
| -Br (bromo) | Medium-High | Low | Steric Hindrance | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselective binding, meaning they interact differently with different stereoisomers of a drug molecule.
For scaffolds that can have chiral centers or different spatial orientations of substituents, these stereochemical differences can lead to significant variations in activity. A study on substituted myo-inositol 1,4,5-trisphosphate analogues demonstrated this principle clearly. nih.gov It was found that analogues with equatorially oriented substituents at the 3-position interacted more favorably with the receptor than would be predicted based on steric size alone. nih.gov In contrast, an axially substituted analogue interacted with nearly the same potency as the parent compound, suggesting the binding pocket could accommodate bulk in the axial direction but was more sensitive to the orientation of equatorial groups. nih.gov
These findings underscore the importance of considering the 3D structure of this compound derivatives. The orientation of the aniline ring relative to the indole plane, as well as the stereochemistry of any chiral centers introduced through substitution, can be expected to play a crucial role in defining the compound's structure-activity profile.
Conformational Effects on Binding Affinity
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its binding affinity to a biological target. For this compound derivatives, which are predominantly investigated as kinase inhibitors, their ability to adopt a specific, low-energy conformation that is complementary to the kinase's ATP-binding site is fundamental to their inhibitory activity. The binding of these inhibitors is not a simple lock-and-key interaction but a dynamic process influenced by the conformational flexibility of both the ligand and the protein target.
Kinase Conformations and Inhibitor Binding
Protein kinases themselves exist in different conformational states, most notably the active "DFG-in" and inactive "DFG-out" conformations of the Asp-Phe-Gly motif in the activation loop. nih.govplos.org The ability of a this compound derivative to selectively bind to one of these conformations over the other is a key aspect of its mechanism and can influence its selectivity profile. nih.gov
Type I inhibitors bind to the active DFG-in conformation.
Type II inhibitors bind to the inactive DFG-out conformation, often extending into an adjacent allosteric pocket. nih.govplos.org
Type I½ inhibitors bind to the DFG-in conformation but extend into the back pocket, a feature made possible by the size of the gatekeeper residue. drughunter.com
The specific conformation adopted by a this compound derivative will determine which of these binding modes it can utilize. For instance, achieving a DFG-out binding mode requires the inhibitor to adopt a conformation that can span both the ATP-binding region and the allosteric site.
Insights from Molecular Docking Studies
Molecular docking studies on various indolin-2-one derivatives have been instrumental in elucidating the probable binding poses and, by extension, the bioactive conformations. mdpi.comnih.govnih.gov These studies consistently show that the indolin-2-one core establishes crucial hydrogen bond interactions with the hinge region of the kinase, a feature of most ATP-competitive inhibitors. mdpi.com The anilino moiety, in its optimal conformation, typically projects into a hydrophobic pocket of the active site.
In another study on 3-substituted indolin-2-one derivatives, molecular docking was used to analyze the selectivity between tyrosine kinases and serine/threonine kinases. nih.gov The analysis of the binding modes implicitly reveals the necessary conformations for achieving selective inhibition. Similarly, docking of indirubin, a related indolin-2-one derivative, into the active site of CDK-2 revealed key hydrogen bonding interactions that define its bound conformation. mdpi.com
Structure-Activity Relationships and Conformational Constraints
SAR studies provide indirect but valuable information about conformational effects. The introduction of bulky substituents on the anilino or indolinone rings can restrict the rotation around the connecting bond. If such substitutions lead to an increase in activity, it can be inferred that the restricted conformation is closer to the bioactive conformation, reducing the entropic penalty of binding. Conversely, substitutions that force the molecule into a non-productive conformation will lead to a loss of activity.
The development of fused heterocyclic systems, such as 2,3-dihydro- nih.govscirp.org-dioxino-[2,3-f]-quinazoline derivatives, represents a strategy of conformationally restricting the scaffold. mdpi.com Creating more compact and rigid molecules can enhance binding affinity by pre-organizing the molecule into its bioactive shape.
Below is a table summarizing the binding interactions of a representative this compound analogue within a kinase active site, as inferred from general docking study findings.
| Moiety of Ligand | Interacting Kinase Region | Type of Interaction(s) | Implied Conformational Aspect |
| Indol-3-one (B1248957) NH | Hinge Region (Backbone) | Hydrogen Bond Donor | Planar orientation of the indol-3-one core in the adenine (B156593) binding pocket. |
| Indol-3-one C=O | Hinge Region (Backbone) | Hydrogen Bond Acceptor | Co-planar alignment with the hinge for optimal hydrogen bonding. |
| Anilino Ring | Hydrophobic Pocket I | van der Waals, Hydrophobic | Torsionally angled relative to the indol-3-one core to fit the pocket. |
| Substituents on Anilino Ring | Hydrophobic Pocket II / Solvent Interface | van der Waals, Hydrogen Bonds | Specific rotational conformation to allow substituents to engage with sub-pockets. |
Advanced Research Applications of 2 Anilinoindol 3 One Non Clinical
Investigation of Molecular Probes for Biological Systems
The 2-anilinoindol-3-one core structure is a key pharmacophore that allows for the development of molecular probes to investigate complex biological systems. Its derivatives have been instrumental in studying enzyme inhibition, protein polymerization, and DNA interactions at a molecular level.
Enzyme Inhibition Mechanisms (e.g., Topoisomerase II Inhibition)
Derivatives of the isatin (B1672199) scaffold, a core component of this compound, have been identified as potent inhibitors of topoisomerase II, a critical enzyme in DNA replication and repair. Research into isatin-based Schiff bases has elucidated the mechanism of this inhibition. These compounds are thought to interfere with the enzyme's activity by binding to the ATP-binding site of the ATPase domain of human topoisomerase IIα. This interaction is often stabilized by hydrogen bonds, preventing the enzyme from hydrolyzing ATP, a process essential for its function in disentangling DNA. The anilino moiety of this compound can be systematically modified to probe the steric and electronic requirements of the binding pocket, allowing for a detailed mapping of the enzyme's active site.
| Derivative Class | Target Enzyme | Proposed Mechanism of Inhibition |
| Isatin-based Schiff bases | Topoisomerase IIα | ATP-competitive inhibition |
| Substituted 2-anilinoindoles | Topoisomerase II | Binding to ATPase domain |
Tubulin Polymerization Modulation at the Molecular Level
The this compound scaffold has been investigated for its role in modulating tubulin polymerization, a key process in cell division. Certain isatin derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest. These compounds often bind to the colchicine-binding site on β-tubulin. The anilino group and the indole (B1671886) ring system play crucial roles in establishing the necessary hydrophobic and hydrogen-bonding interactions within this pocket. By synthesizing and studying various analogs of this compound, researchers can explore the specific molecular interactions that govern tubulin dynamics, providing insights into the regulation of microtubule formation and disassembly.
| Compound Family | Biological Target | Effect on Polymerization |
| Isatin Derivatives | Tubulin | Inhibition |
| This compound Analogs | Colchicine-binding site | Modulation of microtubule dynamics |
DNA Interaction and Cleavage Mechanisms
The planar nature of the indole ring system in this compound and its derivatives makes it a candidate for intercalation into DNA. Studies on related Schiff base-isatin derivatives containing metal complexes have demonstrated significant DNA binding and cleavage activity. These compounds can interact with the DNA double helix, primarily through intercalation, leading to structural changes that can be monitored using spectroscopic techniques. Furthermore, some of these complexes can induce DNA cleavage, a process that is often dependent on the nature of the metal ion and the substituent groups on the anilino and indole rings. This allows for the development of molecular tools to probe DNA structure and to understand the mechanisms of DNA damage and repair.
| Compound Type | Mode of DNA Interaction | Observed Activity |
| Metal complexes of Schiff base-isatin derivatives | Intercalation | DNA binding and cleavage |
| Substituted 2-anilinoindol-3-ones | Groove binding/Intercalation | Probing DNA structure |
Material Science and Organic Electronics Research
The photophysical and electronic properties of the this compound scaffold are being explored for applications in material science and organic electronics. The ability to tune its properties through chemical modification makes it an attractive building block for novel functional materials.
Photoluminescent Properties and Applications
Indol-3-one (B1248957) derivatives, including structures analogous to this compound, are known to exhibit interesting photoluminescent properties. These molecules can absorb light in the UV-visible region and emit light in the visible spectrum. The wavelength of emission and the quantum yield can be finely tuned by altering the substituents on the anilino and indole moieties. This tunability makes them promising candidates for use as fluorescent probes and as emitters in organic light-emitting diodes (OLEDs). Research has shown that the introduction of electron-donating or electron-withdrawing groups can significantly shift the emission color, paving the way for the design of materials with specific photophysical characteristics for various optical applications.
| Indol-3-one Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Potential Application |
| Parent Indol-3-one | ~350-400 | ~450-500 | Fluorescent Probe |
| Substituted this compound | Tunable | Tunable | OLED Emitter |
Incorporation into Advanced Materials for Specific Functions
The this compound core is being investigated for its potential incorporation into advanced functional materials. While direct applications are still emerging, the properties of related indole derivatives in organic electronics suggest a promising future. For instance, pyrido[2,3-b]indole derivatives have been successfully used as host materials in blue phosphorescent OLEDs, achieving high quantum efficiencies. nih.gov The electron-donating nature of the indole nitrogen, combined with the electronic character of the anilino group, can be harnessed to create materials with suitable energy levels for use in various layers of organic electronic devices. There is also commercial availability of this compound derivatives specifically for photoelectric materials, indicating their utility in this sector. 001chemical.com The potential to synthesize a wide array of derivatives from the this compound scaffold allows for the systematic tuning of properties like charge mobility and energy levels, which is critical for optimizing the performance of devices such as dye-sensitized solar cells (DSSCs) and organic field-effect transistors (OFETs).
Synthetic Intermediates in Complex Molecule Synthesis
In the field of non-clinical advanced chemical research, the strategic use of versatile synthetic intermediates is fundamental to the construction of complex molecular architectures. This compound, also known as 2-Phenylimino-3-indolinone, has been identified as a valuable intermediate and building block in organic synthesis. lookchem.com Its structure, which combines the privileged indole core with a phenylamino (B1219803) substituent, provides unique reactivity that is advantageous for the synthesis of elaborate molecules, particularly those containing nitrogen-based heterocyclic systems. lookchem.com
Precursors to Indole Alkaloids and Related Heterocycles
The indole moiety is the defining structural feature of indole alkaloids, a vast and diverse class of over 4,100 known natural products. wikipedia.org In nature, the amino acid tryptophan serves as the primary biochemical precursor for this entire class of compounds. wikipedia.orgrsc.org In laboratory synthesis, chemists rely on versatile intermediates that contain the core indole structure to build these complex natural products and their analogues.
This compound is recognized as a key intermediate for creating certain indole-based compounds. lookchem.com The indole framework is a common feature in a multitude of natural products and pharmaceuticals. sioc-journal.cn The synthesis of nitrogen-containing heterocycles is a major focus in organic chemistry, with numerous strategies developed to construct scaffolds such as indoles, isoquinolines, and carbazoles. rsc.org The reactivity of the indole ring system, with its electron-rich nature, allows for various chemical transformations essential for elaborating the core structure into complex alkaloid frameworks. rsc.org
The synthesis of medium-sized heterocycles and other complex nitrogen-containing rings often employs transition-metal-catalyzed reactions, which can utilize indole derivatives as starting materials. mdpi.com While this compound is positioned as a valuable precursor, detailed, publicly available research findings on its direct application in the total synthesis of specific, complex indole alkaloids are limited. Its value lies in its potential to be transformed into more elaborate structures through reactions that target its indole nucleus or the attached anilino group.
Building Blocks for Diverse Chemical Scaffolds
The concept of using molecular "building blocks" has revolutionized chemical synthesis, allowing for the modular and efficient construction of complex molecules, much like assembling a toy construction kit. illinois.edu These building blocks are chemical compounds with specific reactive functionalities that enable them to be readily incorporated into larger, more complex structures. emolecules.com this compound serves as such a building block, offering a unique combination of structural features for creating diverse chemical scaffolds. lookchem.com
The utility of this compound as a building block stems from its hybrid structure, which contains multiple reactive sites:
The Indole Core: This bicyclic aromatic system is a privileged scaffold in medicinal chemistry and can undergo various reactions, including electrophilic substitution. rsc.orgsioc-journal.cn
The Anilino Moiety: The phenylamino group provides a site for further functionalization, such as N-alkylation or acylation, or participation in cross-coupling reactions.
The Ketone/Imine Functionality: The C3-carbonyl and C2-imino groups offer points for nucleophilic attack or condensation reactions, allowing for the construction of new rings fused to the indole core.
This multifunctionality enables the use of this compound to generate a wide array of heterocyclic systems. Heterocyclic compounds are of paramount importance in chemistry, forming the core of many pharmaceuticals and natural products. cem.comuou.ac.in The strategic combination of different building blocks allows for the systematic exploration of chemical space and the development of molecules with novel structures and properties. The indole scaffold itself is a key component in the design of compounds for drug discovery. sioc-journal.cn The unique structure of this compound makes it a potentially significant contributor to libraries of diverse molecular scaffolds for various research applications.
Future Research Directions and Unexplored Avenues for 2 Anilinoindol 3 One
Development of Novel and Sustainable Synthetic Methodologies
The development of new and efficient synthetic routes is crucial for advancing the study and application of 2-anilinoindol-3-one derivatives. Future research should prioritize green chemistry principles to create environmentally benign and economically viable processes.
Key areas of focus include:
One-Pot, Multi-Component Reactions: Designing one-pot syntheses, where multiple reactions occur in a single vessel, can significantly improve efficiency and reduce waste. dergipark.org.trscielo.org.mx These reactions can be optimized by exploring various catalysts and solvent-free conditions. scielo.org.mx
Green Catalysts and Solvents: Investigating the use of biodegradable catalysts, such as those based on nanocomposites, and renewable, non-toxic solvents like water can lead to more sustainable synthetic protocols. frontiersin.orgrsc.orgnih.gov
Energy-Efficient Techniques: The application of microwave and ultrasound-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating methods. rsc.orgmdpi.com
C-H Bond Functionalization: Exploring catalytic methods for direct C-H bond functionalization offers a more atom-economical approach to modifying the this compound core, minimizing the need for pre-functionalized starting materials. researchgate.netresearchgate.net
In-Depth Elucidation of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is fundamental for optimizing existing synthetic methods and designing new ones. Future research should employ a combination of experimental and computational techniques to unravel the intricacies of reactions involving this compound.
Key areas for investigation include:
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the origins of regio- and diastereoselectivity. rsc.org
Spectroscopic Analysis: Advanced spectroscopic techniques can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanisms.
Kinetic Studies: Detailed kinetic experiments can help to determine rate laws and activation parameters, offering a quantitative understanding of reaction dynamics.
Catalyst-Substrate Interactions: Investigating the precise interactions between catalysts and substrates at the molecular level can guide the development of more efficient and selective catalytic systems. nih.gov
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize drug discovery and materials science. These computational tools can accelerate the design and optimization of this compound derivatives with desired properties.
Future applications in this area include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and synthetic accessibility of novel this compound analogues. acs.orgdatacamp.comibm.com
De Novo Molecular Design: Generative AI models can design new molecules with specific target profiles, expanding the chemical space of potential drug candidates and materials.
Reaction Prediction and Optimization: AI-powered tools can predict the outcomes of chemical reactions and suggest optimal reaction conditions, streamlining the synthetic process. acs.org
Target Identification: AI platforms can analyze biological data to identify potential new protein targets for this compound derivatives. aging-us.com
Exploration of New Biological Targets and Mechanistic Pathways at the Molecular Level
While some biological activities of this compound derivatives have been reported, a vast landscape of potential therapeutic applications remains to be explored. Future research should focus on identifying new biological targets and elucidating the molecular mechanisms underlying their activity.
Promising research directions include:
In Silico Target Prediction: Computational methods can be used to screen libraries of this compound derivatives against databases of known protein structures to identify potential new biological targets. f1000research.combiorxiv.org
High-Throughput Screening: Screening large libraries of compounds against a wide range of biological assays can uncover novel activities and lead to the identification of new therapeutic leads. nih.gov
Mechanism of Action Studies: Once a biological activity is identified, detailed studies are needed to understand the precise molecular mechanism. This may involve techniques such as molecular docking, enzymatic assays, and cell-based experiments. jst.go.jpmdpi.comresearchgate.net
Polypharmacology: Investigating the potential for this compound derivatives to interact with multiple targets could lead to the development of more effective therapies for complex diseases. biorxiv.org
Design of this compound Derivatives for Advanced Materials Applications
The unique chemical structure of the this compound scaffold suggests its potential for applications beyond medicine, in the field of materials science. rsc.orgontosight.ai Future research should explore the design and synthesis of derivatives with novel optical, electronic, and photophysical properties.
Potential areas of application include:
Organic Dyes and Pigments: The indole (B1671886) core is a key component in many dyes, and derivatives of this compound could be developed as novel colorants with enhanced properties. chim.it
Organic Photoactuators: The ability to modify the absorption properties of the molecule by introducing different substituents makes this scaffold a promising candidate for the development of light-responsive materials. chim.it
Organic Electronics: The planar, aromatic system of the indol-2-one (B1256649) core suggests potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). vulcanchem.com
Functional Polymers: Incorporating this compound units into polymer chains could lead to the development of new materials with unique thermal, mechanical, and electronic properties. dergipark.org.tr
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-Anilinoindol-3-one with high purity, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of this compound can be approached via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For optimization, parameters such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature (80–120°C) should be systematically varied. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound. Reaction progress can be monitored using TLC and HPLC .
Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions and aromatic proton coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹). Purity assessment should employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
Q. What are the standard protocols for evaluating the solubility and stability of this compound in various solvent systems?
- Methodological Answer : Solubility profiles can be determined using shake-flask methods in PBS (pH 7.4), DMSO, and ethanol. Stability studies under accelerated conditions (40°C/75% RH) should include LC-MS to track degradation products. For in vitro assays, prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How should researchers design experiments to reconcile conflicting reports on the kinase inhibition potency of this compound across different biological models?
- Methodological Answer : Discrepancies may arise from variations in cell line origin (e.g., HEK293 vs. HeLa), assay conditions (ATP concentration), or compound solubility. Standardize assays using recombinant kinases and orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Cross-validate findings with siRNA knockdown or competitive inhibitors to confirm target specificity .
Q. What computational modeling strategies are validated for predicting the interaction mechanisms of this compound with ATP-binding sites in target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) can model binding poses and stability. Use crystal structures of homologous kinases (e.g., PDB ID 3QKK) for homology modeling. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. What systematic approaches are recommended for establishing structure-activity relationships (SAR) in this compound analogs to optimize pharmacological properties?
- Methodological Answer : Synthesize analogs with substituent variations at the anilino and indole moieties. Test against a kinase panel (e.g., EGFR, JAK2) and correlate activity with electronic (Hammett σ) and steric (Taft ES) parameters. Use multivariate regression to identify key pharmacophoric features .
Q. How can crystallization challenges of this compound derivatives be addressed to obtain high-resolution X-ray structures for conformational analysis?
- Methodological Answer : Optimize crystallization via vapor diffusion using mixed solvents (e.g., DCM/methanol). Introduce halogen substituents (e.g., -Br or -I) to enhance crystal lattice interactions. Resolve ambiguities in electron density maps using SHELXL refinement and omit maps .
Q. What methodologies are employed to identify and quantify degradation products of this compound under accelerated stability testing conditions?
- Methodological Answer : Subject the compound to stress conditions (acid/base hydrolysis, oxidation with H₂O₂). Analyze degradation pathways using UPLC-QTOF-MS with electrospray ionization. Quantify impurities via external calibration curves and report thresholds per ICH Q3 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
